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Compound of Interest

Compound Name: 4-(2-Methoxyethoxy)aniline

Cat. No.: B1350914

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(2-
Methoxyethoxy)aniline (CAS No: 33311-29-4). The document is intended for researchers,
scientists, and professionals in the field of drug development and chemical analysis. It includes
predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, presented in a structured format for ease of reference and comparison. Detailed
experimental protocols for acquiring such spectra are also provided, along with a visual
representation of the analytical workflow.

Compound Information

Name: 4-(2-Methoxyethoxy)aniline

CAS Number: 33311-29-4

Molecular Formula: CoH13NO2

Molecular Weight: 167.21 g/mol [1]

Appearance: Light brown to brown solid[2]

Predicted Spectroscopic Data
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Due to the limited availability of public experimental spectra for 4-(2-Methoxyethoxy)aniline,
the following data are predicted based on its chemical structure. These predictions are
generated using established spectroscopic principles and computational algorithms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted *H NMR Data (500 MHz, CDCIs)

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~6.75 d,J=85Hz 2H Ar-H (ortho to -NHz2)
~6.65 d,J=85Hz 2H Ar-H (ortho to -O)
~4.05 t,J=5.0Hz 2H -O-CH2-
~3.75 t,J=5.0Hz 2H -CH2-O-CHs
~3.60 S 2H -NH:z
~3.45 S 3H -O-CHs

Predicted 3C NMR Data (125 MHz, CDCls)

Chemical Shift (d) ppm Assignment

~152.0 Ar-C (C-0)

~141.0 Ar-C (C-N)

~116.0 Ar-C (CH, ortho to -NH2)
~115.5 Ar-C (CH, ortho to -O)
~71.0 -O-CHz2-

~69.0 -CH2-O-CHs

~59.0 -O-CHs

Infrared (IR) Spectroscopy
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Predicted IR Absorption Bands

Wavenumber (cm~?) Intensity Assignment

3450 - 3300 Medium N-H stretch (asymmetric and
symmetric)

~3050 - 3000 Medium Aromatic C-H stretch

~2950 - 2850 Strong Aliphatic C-H stretch

~1620 Strong N-H bend

~1510 Strong Aromatic C=C stretch

~1240 Strong Aryl-O-C stretch (asymmetric)

~1120 Strong C-O-C stretch (ether)

~1040 Medium Aryl-O-C stretch (symmetric)

830 Strong para-disubstituted benzene C-

H bend (out-of-plane)

Mass Spectrometry (MS)

Predicted Mass Spectrum (Electron lonization - El)

miz Relative Intensity (%) Assighment

167 High [M]* (Molecular lon)
108 High [H2N-CeHa-OJ*

59 Medium [CH2-O-CH3s]*

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of NMR, IR, and MS

spectra for an organic compound such as 4-(2-Methoxyethoxy)aniline.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR Sample Preparation and Acquisition
e Sample Preparation:
o Weigh approximately 5-20 mg of the solid sample for 1H NMR, or 20-50 mg for 13C NMR.

o Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs) in a
clean, dry vial.

o Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a
clean 5 mm NMR tube to remove any particulate matter.

o Cap the NMR tube securely.
e Instrument Setup:

o Insert the sample into the NMR spectrometer.

o Lock the spectrometer on the deuterium signal of the solvent.

o Shim the magnetic field to achieve maximum homogeneity and resolution.
e 1H NMR Acquisition:

o Use a standard single-pulse sequence.

o Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise
ratio.

o Set a relaxation delay of 1-5 seconds.
e 13C NMR Acquisition:
o Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

o Acquire a larger number of scans (e.g., 128 or more) due to the low natural abundance of
13C'
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o Arelaxation delay of 1-2 seconds is common for qualitative spectra.

» Data Processing:
o Apply Fourier transformation to the acquired Free Induction Decay (FID).
o Phase the resulting spectrum and perform baseline correction.

o Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCls at 7.26 ppm
for 1H and 77.16 ppm for 13C) or an internal standard like Tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Protocol
e Background Spectrum:

o Ensure the ATR crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and a
soft, non-abrasive wipe if necessary.

o Record a background spectrum of the empty ATR crystal. This will be subtracted from the
sample spectrum to remove contributions from the atmosphere (e.g., COz, Hz20).

o Sample Analysis:

o Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete
coverage of the crystal surface.

o Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.

o Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-
to-noise ratio. The typical spectral range is 4000-400 cm™1.

» Data Processing:

o The software will automatically subtract the background spectrum from the sample
spectrum.
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o Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

Electron lonization (EI)-MS Protocol
e Sample Introduction:
o For a solid sample, a direct insertion probe is typically used.

o Place a small amount of the sample (microgram to nanogram range) into a capillary tube
at the tip of the probe.

o Insert the probe into the mass spectrometer's ion source.
« lonization and Analysis:
o The sample is vaporized by heating the probe.

o In the ion source, the gaseous molecules are bombarded with a high-energy electron
beam (typically 70 eV). This causes ionization and fragmentation of the molecules.

o The resulting positively charged ions are accelerated and separated by the mass analyzer
based on their mass-to-charge (m/z) ratio.

o A detector records the abundance of each ion.
» Data Processing:
o The mass spectrum is generated as a plot of relative ion abundance versus m/z.

o lIdentify the molecular ion peak ([M]*) and major fragment ions.

Workflow Visualization

The following diagram illustrates the logical workflow for the complete spectroscopic analysis of
4-(2-Methoxyethoxy)aniline.
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Sample Preparation

4-(2-Methoxyethoxy)aniline

Dissolve in Deuterated Solvent (for NMR) Prepare Solid Sample (for IR/MS)
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Structure Elucidation & Verification

Click to download full resolution via product page

Caption: Workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 4-(2-Methoxyethoxy)aniline: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1350914#spectroscopic-data-of-4-2-methoxyethoxy-
aniline-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://m.chemicalbook.com/ProductChemicalPropertiesCB4833691_EN.htm
https://www.benchchem.com/product/b1350914#spectroscopic-data-of-4-2-methoxyethoxy-aniline-nmr-ir-ms
https://www.benchchem.com/product/b1350914#spectroscopic-data-of-4-2-methoxyethoxy-aniline-nmr-ir-ms
https://www.benchchem.com/product/b1350914#spectroscopic-data-of-4-2-methoxyethoxy-aniline-nmr-ir-ms
https://www.benchchem.com/product/b1350914#spectroscopic-data-of-4-2-methoxyethoxy-aniline-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1350914?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1350914?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

